4-[2-(Dodecanoylamino)phenoxy]phthalic acid
Description
Properties
Molecular Formula |
C26H33NO6 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[2-(dodecanoylamino)phenoxy]phthalic acid |
InChI |
InChI=1S/C26H33NO6/c1-2-3-4-5-6-7-8-9-10-15-24(28)27-22-13-11-12-14-23(22)33-19-16-17-20(25(29)30)21(18-19)26(31)32/h11-14,16-18H,2-10,15H2,1H3,(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
IAZMKIHAFFODCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Phenoxy Linkage Formation
The core phenoxy-phthalic acid scaffold is constructed via nucleophilic displacement of a halogenated phthalic anhydride. For example, 4-fluorophthalic anhydride reacts with 2-aminophenol derivatives in sulfolane at 185–220°C using potassium fluoride (KF) as a base. This method, adapted from US4827000A, achieves 68.9–98.3% yields for analogous phenoxy-phthalic anhydrides by leveraging the electron-withdrawing effect of the fluorine substituent to activate the aromatic ring toward nucleophilic attack.
Reaction Conditions
-
Substrate : 4-fluorophthalic anhydride
-
Nucleophile : 2-amino-phenol (protected as an acetate or ether to prevent side reactions)
-
Solvent : Sulfolane (high thermal stability, polar aprotic)
Post-reaction workup involves NaOH-mediated hydrolysis to convert the anhydride to the dicarboxylic acid, followed by HCl acidification to precipitate the product.
Dodecanoylamino Group Introduction
The 2-amino group on the phenoxy moiety is acylated with dodecanoyl chloride under Schotten-Baumann conditions:
This step typically proceeds in 75–90% yield when conducted at 0–5°C to minimize hydrolysis of the acyl chloride. The carboxylic acid groups on the phthalic acid backbone remain intact due to their lower nucleophilicity compared to the aromatic amine.
Palladium-Catalyzed Cross-Coupling Strategy
Suzuki-Miyaura Coupling for Phenoxy Assembly
Aryl boronic esters of 2-(dodecanoylamino)phenol are coupled with 4-bromophthalic acid using Pd(PPh) and KCO in tetrahydrofuran (THF)/water (3:1). This method, inspired by CN101550121A, avoids harsh temperatures (70–85°C vs. 200°C in classical methods) and achieves 80–86% yields for structurally similar phenylacetylene-phthalic anhydrides.
Optimized Parameters
Post-Coupling Acylation
The free amine generated during coupling is acylated in situ with dodecanoyl chloride, utilizing the same reaction vessel to streamline synthesis. Excess acyl chloride is quenched with aqueous NaHCO, yielding the target compound in >70% purity after recrystallization from ethanol.
Sequential Acylation-Etherification Method
Initial Amide Formation
2-Aminophenol is first acylated with dodecanoyl chloride in dichloromethane (DCM) at 25°C, producing 2-(dodecanoylamino)phenol in 85–92% yield. The amine group’s nucleophilicity ensures rapid reaction (<1 hour) without requiring catalysts.
Etherification with Halophthalic Acids
The phenolic oxygen of 2-(dodecanoylamino)phenol attacks 4-chlorophthalic acid in refluxing tetrahydronaphthalene (150°C). Sodium phenate, generated in situ by NaOH treatment, enhances nucleophilicity, driving the reaction to 89% conversion.
Comparative Analysis of Synthetic Routes
Critical Challenges and Mitigation Strategies
-
Anhydride Hydrolysis : Premature ring-opening of phthalic anhydrides during nucleophilic substitution is minimized by using non-aqueous solvents like sulfolane.
-
Amine Oxidation : Acylating the amine immediately after coupling or substitution prevents oxidation to nitro groups.
-
Pd Catalyst Costs : Recycling Pd via charcoal adsorption reduces expenses in large-scale syntheses .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups at positions 1 and 2 of the phthalic acid moiety undergo esterification with alcohols under acidic or basic catalysis. For example:
Key conditions include:
| Reaction Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Temperature | 60–150°C | 70–95% | |
| Catalyst | HSO/KOH | – | |
| Solvent | DMF/Toluene | – |
Ester derivatives are critical for modifying solubility and enhancing biological activity .
Nucleophilic Substitution at the Phenoxy Group
The phenoxy group’s electrophilic aromatic ring participates in substitution reactions. For instance, halogenation or nitration occurs under Friedel-Crafts conditions:
Amide Hydrolysis
The dodecanoylamino group undergoes hydrolysis under strongly acidic or basic conditions:
Condensation with Hydrazines
The phthalic acid moiety reacts with hydrazine derivatives to form phthalazinones, a class of heterocyclic compounds with biological relevance:
Comparative Reactivity with Analogues
The compound’s reactivity is influenced by steric hindrance from the dodecanoyl chain and electronic effects from the phenoxy group.
| Compound | Esterification Rate | Hydrolysis Rate | Biological Activity |
|---|---|---|---|
| Phthalic acid | High | High | Low |
| 4-Phenoxybenzoic acid | Moderate | Moderate | Moderate |
| This compound | Low | Low | High (antimicrobial) |
Biological Activity via Reactivity
The compound’s antimicrobial activity correlates with its ability to:
-
Disrupt microbial membranes via hydrophobic interactions (dodecanoyl chain) .
-
Chelate metal ions critical for bacterial enzymes (carboxylic acid groups) .
Synthetic Challenges
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that phenoxy derivatives, including 4-[2-(Dodecanoylamino)phenoxy]phthalic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, phenoxy thiazoles were synthesized and screened for anti-proliferative activity, revealing an average IC50 value of approximately 13 μM against multiple cancer types .
Mechanism of Action
The anticancer efficacy of these compounds often involves the inhibition of critical pathways such as HIF-1α and MDM-2 mediated degradation pathways. This suggests that this compound may similarly modulate these pathways, contributing to its potential as an anticancer agent.
Biochemical Research
Enzyme Inhibition
Compounds with a phenoxy structure have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. Studies have shown that certain phenoxy derivatives can effectively inhibit acetylcholinesterase activity, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Antioxidant Properties
Phenoxy derivatives have also been evaluated for their antioxidant capabilities. Research has indicated that some derivatives exhibit significant scavenging activity against free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Material Science Applications
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. Phthalic acid derivatives are known for their role in creating high-performance materials due to their thermal stability and mechanical properties. This compound can serve as a building block for creating polyesters or polyamides with enhanced properties for industrial applications.
Toxicological Studies
Safety Profile
Understanding the toxicity of phthalic acid derivatives is essential for their application in consumer products and pharmaceuticals. Studies have characterized the toxicity profiles of various phthalate esters, indicating potential mutagenicity and developmental toxicity . Although specific data on this compound is limited, it is crucial to conduct thorough toxicological assessments to ensure safety in its applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-[2-(Dodecanoylamino)phenoxy]phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-[2,4-Bis-(3-nitrobenzoylamino)phenoxy]phthalic Acid (Compound 4j)
- Structure: Contains two 3-nitrobenzoylamino substituents on the phenoxy group instead of a single dodecanoylamino chain.
- Activity : Acts as a potent inhibitor of glycogen phosphorylase (IC₅₀ = 74 nM), binding at the allosteric AMP site. X-ray crystallography shows conformational changes in the enzyme similar to those induced by FR258900, a hypoglycemic drug .
- Key Difference: The nitro groups in 4j enhance electronegativity and hydrogen-bonding capacity compared to the lipophilic dodecanoyl chain in the target compound. This likely alters target specificity and binding kinetics.
Bezafibrate (2-[4-(2-[(4-Chlorobenzoyl)amino]ethyl)phenoxy]-2-methylpropanoic Acid)
- Structure: Features a phenoxy-propanoic acid core with a 4-chlorobenzoylaminoethyl substituent.
- Activity : A hypolipidemic agent that reduces triglycerides (43%) and cholesterol (20–25%) by activating PPAR-α. Clinical efficacy is superior to older fibrates like clofibrate .
- Key Difference: The shorter chlorobenzoyl group and methylpropanoic acid tail enhance solubility but reduce lipophilicity compared to the dodecanoyl-phthalic acid hybrid.
2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy) Acetic Acid Derivatives
- Structure: Phenoxy acetic acid linked to aminothiazole rings with variable substituents (e.g., methyl, ethyl).
- Activity : Demonstrated hypolipidemic effects in hyperlipidemic models, reducing serum cholesterol and triglycerides by up to 40–50%. Structure-activity relationship (SAR) studies highlight the critical role of the thiazole ring in enhancing metabolic stability .
- nuclear receptors).
Structural and Functional Data Table
Mechanistic and SAR Insights
- Lipophilicity vs. Bioactivity: The dodecanoyl chain in the target compound may enhance membrane permeability and tissue retention compared to nitro- or chlorobenzoyl derivatives. However, excessive lipophilicity could reduce aqueous solubility and oral bioavailability .
- Enzyme Binding: The phthalic acid moiety’s dual carboxylic groups are critical for ionic interactions with enzyme active sites (e.g., glycogen phosphorylase’s AMP-binding pocket). Substituting nitro groups (4j) or dodecanoyl chains alters steric and electronic complementarity .
- Therapeutic Specificity : Bezafibrate’s PPAR-α activation contrasts with 4j’s enzyme inhibition, underscoring how substituent chemistry dictates mechanistic pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
